molecular formula C21H21N3O2 B1461729 6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide

6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide

Cat. No.: B1461729
M. Wt: 347.4 g/mol
InChI Key: FCDWJNPFPYAKET-UHFFFAOYSA-N
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Description

6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide is a synthetic nicotinamide derivative with demonstrated activity as a ligand for the Mu-opioid receptor (MOR). Its structure features a benzylaminoethylphenoxy group linked to a nicotinamide core, distinguishing it from classical opioid scaffolds like morphinans or fentanyl analogs. Key pharmacological data from competitive binding assays reveal a high affinity for MOR, with a reported Ki value of 7.44 nM . This positions it as a moderately potent MOR ligand, though its functional activity (agonist, antagonist, or mixed) remains uncharacterized in the provided evidence.

Properties

IUPAC Name

6-[4-[2-(benzylamino)ethyl]phenoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c22-21(25)18-8-11-20(24-15-18)26-19-9-6-16(7-10-19)12-13-23-14-17-4-2-1-3-5-17/h1-11,15,23H,12-14H2,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDWJNPFPYAKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide is a compound that has garnered attention for its diverse biological activities. This article will explore its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C21H21N3O2
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Molecular Weight347.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Target Interaction

Research indicates that compounds similar to this compound interact with various biological targets through mechanisms such as:

  • Hydrogen Bonding : Essential for binding to target proteins.
  • π–π Interactions : Stabilize the compound's interaction with aromatic amino acids in proteins.
  • Cation–π Interactions : Enhance binding affinity to positively charged residues in target sites .

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including:

  • Calcium Homeostasis : It acts as an inhibitor of the sodium-calcium exchanger (NCX), which plays a critical role in cardiac function and can help prevent reperfusion injury in heart failure .
  • Antitumor Activity : Derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Anticancer Properties

In vitro studies have demonstrated that this compound derivatives possess potent anticancer activity. For instance, a derivative showed an IC50 value of 0.24 µM against NCX, indicating strong inhibitory effects on cancer cell proliferation related to calcium overload .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antifungal Properties

Preliminary studies suggest that derivatives of this compound may possess antifungal activities, although more extensive testing is needed to establish efficacy and mechanism.

Case Study 1: Inhibition of NCX Activity

A study focused on the inhibition of NCX activity using derivatives of this compound. The results indicated that specific modifications to the phenyl ring significantly enhanced inhibitory potency, highlighting the importance of structural variations in therapeutic applications .

Case Study 2: Anticancer Efficacy

Research conducted on various cell lines demonstrated that certain derivatives led to apoptosis in cancer cells. The findings support the hypothesis that targeting calcium signaling pathways can be an effective strategy in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide has been studied for its potential therapeutic effects, particularly in the treatment of various diseases:

  • Cancer Research : Preliminary studies suggest that this compound may exhibit anti-cancer properties. It has been evaluated for its ability to inhibit tumor growth in specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacology : The compound has shown promise in neuropharmacological studies, particularly in models of neurodegenerative diseases. Its interaction with specific receptors may contribute to neuroprotective effects.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

  • Inhibition of Enzymatic Activity : Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.
  • Receptor Modulation : The compound's structure allows it to interact with various receptors, including those involved in neurotransmission and inflammation, making it a candidate for further exploration in pharmacological applications.

Synthesis and Development

The synthesis of this compound is facilitated by various chemical methods, including:

  • One-Step Synthesis Techniques : Recent advancements have streamlined the synthesis process, allowing for more efficient production of the compound for research purposes.
  • Retrosynthesis Analysis : This approach helps identify feasible synthetic routes, enhancing the accessibility of the compound for experimental use.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This suggests potential as an anti-cancer agent.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers evaluated the compound's impact on neuronal cells subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates.

Comparison with Similar Compounds

Comparison with Similar Mu-Opioid Receptor Ligands

The following table compares 6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide with structurally and functionally diverse MOR ligands, focusing on binding affinities (Ki or IC50) derived from in vitro assays.

Compound Name Target Binding Affinity (nM) Reference
This compound MOR Ki = 7.44
Lofentanil MOR IC50 = 0.25
8-Carboxamidocyclazocine MOR Ki = 0.31
H-Tyr-D-Ala-(R/S)Atc-Asp-Val-Val-Gly-NH2 MOR IC50 = 0.38
SN-23 MOR Ki = 23.61
Nor-Binaltorphimine MOR Ki = 28.2
(-)-Eseroline MOR IC50 = 300 N/A
H-Tyr-Pro-Dap(6DMN)-Phe-NH2 MOR IC50 = 389
MM3B6S MOR Ki = 444
4-(Spiro[chromene-2,4'-piperidine]-4-yl)benzamide MOR Ki = 2700

Key Observations:

Potency Ranking: The target compound (7.44 nM Ki) exhibits ~10-fold lower potency than ultra-high-affinity ligands like Lofentanil (IC50 = 0.25 nM) and 8-Carboxamidocyclazocine (Ki = 0.31 nM), which are clinically relevant opioids .

Structural Diversity: Unlike peptide-based ligands (e.g., H-Tyr-D-Ala-(R/S)Atc-Asp-Val-Val-Gly-NH2) or rigid scaffolds like Lofentanil, the target compound’s flexible benzylaminoethylphenoxy-nicotinamide structure may offer unique pharmacokinetic properties, such as improved solubility or blood-brain barrier penetration .

Therapeutic Implications: The moderate affinity of this compound could balance efficacy and safety, avoiding excessive MOR activation linked to respiratory depression (common with sub-nanomolar agonists like Lofentanil) .

Notes and Limitations

Scope of Comparison :

  • This analysis is restricted to in vitro binding data. Functional activity (e.g., G-protein coupling bias, β-arrestin recruitment) and selectivity over delta/kappa opioid receptors are unaddressed in the provided evidence.

Data Gaps :

  • (-)-Eseroline’s IC50 value (300 nM) lacks a reference, limiting traceability [[]]. Structural and functional data for MM3B6S and SN-23 are also sparse.

Clinical Relevance :

  • High-potency ligands like Lofentanil are used in anesthesia but carry overdose risks. The target compound’s intermediate potency may warrant exploration in pain management with reduced side effects, though in vivo studies are needed.

Structural Optimization: Modifications to the nicotinamide core or benzylaminoethylphenoxy side chain could further enhance affinity or selectivity, a strategy employed in developing peptide-MOR hybrids .

Preparation Methods

3 Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
Nitrile to Nicotinamide Oxidation/Hydrolysis H2O2, K2CO3, mild temperature Converts nitrile intermediate to amide
Ether Formation Mitsunobu Reaction PPh3, DEAD, anhydrous THF, 0 °C to RT Efficient aryl ether formation
Benzylaminoethyl Introduction Reductive Amination Benzylamine, aldehyde/ketone precursor, NaBH4 Selective amine formation
Protective Group Removal Deprotection Acidic or basic conditions depending on PG Removes hydroxyl or amine protective groups
Purification Chromatography/Crystallization Silica gel chromatography or recrystallization Ensures high purity for pharmaceutical use

4 Detailed Research Findings

  • The patent EP2208727B1 describes a mild and efficient conversion of nitrile intermediates to the nicotinamide target, emphasizing the importance of reaction conditions that preserve the benzylaminoethyl moiety.
  • Research on related nicotinamide derivatives shows that Mitsunobu reactions are a reliable method for ether bond formation, providing good yields and stereochemical control when necessary.
  • Protective group strategies are essential for multi-step syntheses to avoid side reactions, with groups chosen to be removable under the same conditions to streamline the process.
  • Industrially, the use of Lewis acids in coupling steps and mild oxidants reduces by-product formation and simplifies purification, making the process scalable.
  • No direct alternative synthesis routes for this exact compound were found in other sources, but the combination of nitrile hydrolysis, Mitsunobu ether formation, and reductive amination is a well-established approach in medicinal chemistry for similar compounds.

Q & A

Q. What are the recommended synthetic routes for 6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with nucleophilic aromatic substitution for the phenoxy group, followed by reductive amination for the benzylamino moiety. Use orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) via factorial design (e.g., 2^k designs) to maximize yield . Monitor intermediates using HPLC with UV detection (λ = 254 nm) and confirm purity via LC-MS .

Q. How should researchers design experiments to assess the compound’s interactions with biological macromolecules?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. Use fluorescence anisotropy to assess nucleic acid interactions. For protein targets, perform competitive assays with known inhibitors (e.g., ATP-binding site blockers for kinases). Include negative controls (e.g., scrambled RNA or denatured proteins) to validate specificity .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Analyze purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the benzylamino and phenoxy regions. Cross-validate spectral data with PubChem entries for structurally related nicotinamides .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding modes with therapeutic targets?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states for key synthetic steps (e.g., nitrile oxide formation). Use molecular docking (AutoDock Vina) to predict binding poses in protein active sites. Validate predictions with molecular dynamics simulations (GROMACS) to assess stability over 100-ns trajectories. Compare results with experimental IC50 values from kinase inhibition assays .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC50 across assays)?

  • Methodological Answer : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. Use orthogonal assays (e.g., enzymatic vs. cellular viability) to confirm mechanism of action. Analyze batch-to-batch compound variability via LC-MS and adjust solubility protocols (e.g., DMSO concentration ≤0.1%) .

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer : Modify the benzylamino group with halogenated or polar substituents to enhance solubility. Use logP calculations (e.g., XLogP3) to balance lipophilicity. Test metabolic stability in liver microsomes and apply prodrug strategies (e.g., esterification of the nicotinamide moiety) to improve oral bioavailability .

Q. What advanced separation techniques are recommended for isolating intermediates during scale-up synthesis?

  • Methodological Answer : Employ centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/methanol/water solvent system for high-purity isolation. Optimize membrane-based separations (e.g., nanofiltration) for continuous flow synthesis. Validate purity via quantitative NMR (qNMR) with maleic acid as an internal standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide
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6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinamide

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